2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is an organic compound with the molecular formula C17H27FOS. It is a fluorinated building block used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol typically involves the reaction of 4-fluorothiophenol with a suitable butyl hexanol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenylthio group can interact with various enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-2-(((4-chlorophenyl)thio)methyl)hexan-1-ol
- 2-Butyl-2-(((4-bromophenyl)thio)methyl)hexan-1-ol
- 2-Butyl-2-(((4-iodophenyl)thio)methyl)hexan-1-ol
Uniqueness
2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological systems compared to its chloro, bromo, and iodo analogs .
Properties
Molecular Formula |
C17H27FOS |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-butyl-2-[(4-fluorophenyl)sulfanylmethyl]hexan-1-ol |
InChI |
InChI=1S/C17H27FOS/c1-3-5-11-17(13-19,12-6-4-2)14-20-16-9-7-15(18)8-10-16/h7-10,19H,3-6,11-14H2,1-2H3 |
InChI Key |
IMGBYUZGBHUMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CO)CSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.